Product packaging for Hydrofurimazine(Cat. No.:)

Hydrofurimazine

Cat. No.: B11933442
M. Wt: 397.4 g/mol
InChI Key: JHMNSROVQHYTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Bioluminescence Imaging (BLI) Systems Development

Bioluminescence imaging is a powerful and indispensable technique for non-invasively tracking cells and observing biological events within living animal models. nih.govpromega.ca The method relies on the light-producing reaction catalyzed by a luciferase enzyme when it interacts with a specific substrate, known as a luciferin (B1168401). nih.gov A key advantage of BLI is its exceptionally high signal-to-background ratio, as it does not require an external light source for excitation, thereby avoiding the issue of autofluorescence from tissues. nih.govpromega.ca This inherent sensitivity allows for the detection of biological processes in deep tissues with lower detection limits than fluorescence-based methods. nih.govpromega.ca

In the landscape of BLI systems, the combination of the engineered NanoLuc® luciferase and its synthetic substrate, furimazine, became a widely adopted platform due to its remarkably bright light emission, approximately 100 to 150 times more intense than traditional firefly or Renilla luciferase systems. jst.go.jpresearchgate.net The NanoLuc® system is also ATP-independent, a characteristic that makes it uniquely suitable for studying processes in the extracellular space. nih.govpromega.capromega.com Despite its brightness, the full potential of the NanoLuc® system for in vivo imaging was constrained by a significant limitation of its substrate, furimazine. nih.govnih.gov

Rationale for the Development of Hydrofurimazine as an Enhanced Luciferin Substrate

The primary impetus for the development of this compound was to directly address and overcome the solubility limitations of furimazine. nih.govpromega.com Researchers hypothesized that by improving the aqueous solubility of the substrate, they could enable the administration of higher doses to animal models. tribioscience.combiorbyt.comnih.govresearchgate.net This, in turn, was expected to generate more intense and longer-lasting bioluminescent signals, significantly boosting the sensitivity of in vivo imaging. tribioscience.combiorbyt.comexcenen.comglpbio.cn

To achieve this, scientists strategically modified the furimazine structure. Specifically, they synthesized derivatives with polar substituents on the phenyl ring. nih.gov this compound, referred to in developmental studies as "compound B," was created by adding a 3ʹ-hydroxy substituent to this ring. nih.gov This chemical modification proved successful, resulting in a compound with markedly enhanced aqueous solubility compared to the parent furimazine molecule. tribioscience.comnih.gov This improved solubility allows for the preparation of more concentrated substrate solutions, making it possible to deliver a greater amount of the luciferin to the target site within a living organism. nih.govresearchgate.netmdpi.com

Overview of this compound's Role in Advancing In Vivo Bioluminescence Capabilities

The introduction of this compound (HFz) has significantly advanced the capabilities of in vivo bioluminescence. nih.govnih.gov By resolving the solubility issue of furimazine, this compound allows for higher substrate loading in animal models, leading to photon generation that is both more intense and more prolonged. nih.govpromega.capromega.com This enhanced performance enables researchers to track dynamic biological events with high temporal resolution and over extended periods. nih.govpromega.ca

Research findings have demonstrated the practical benefits of this compound:

Increased Brightness in Deep Tissues: The use of this compound with the Antares reporter (a fusion of NanoLuc and an orange fluorescent protein) results in a bioluminescent signal from deep tissues, such as the liver, that is comparable in brightness to other leading systems like the AkaLuc-AkaLumine pair. nih.govjst.go.jpnih.gov

Prolonged Signal Duration: this compound exhibits a slower onset to peak brightness and a clearly extended duration of light emission compared to furimazine. nih.gov This sustained signal is particularly advantageous for long-term imaging of dynamic processes, such as monitoring calcium oscillations for over an hour after a single substrate injection. nih.gov

Enhanced Research Applications: The improved properties of this compound have made it the optimal substrate for dynamic reporters. glpbio.cnxcessbio.com It has been effectively used in combination with the NanoBiT® system for the longitudinal monitoring of viral infections and to track tumor growth with greater sensitivity. nih.govresearchgate.netmdpi.comnih.gov

Ultimately, the development of this compound has upgraded the utility of NanoLuc-derived bioluminescent systems, enabling more sensitive and sustained optical imaging for a wide range of preclinical research applications. researchgate.neteur.nl

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source(s)
Formal Name 8-Benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7h)-one tribioscience.com
Molecular Formula C₂₄H₁₉N₃O₃ tribioscience.combiorbyt.comxcessbio.com
Molecular Weight 397.43 g/mol tribioscience.comxcessbio.com
CAS Number 2179052-10-7 tribioscience.combiorbyt.comxcessbio.com
Appearance Solid Powder xcessbio.com

| Solubility | Soluble in DMSO | tribioscience.comxcessbio.com |

Table 2: Comparative Performance of NanoLuc Substrates In Vivo

Substrate Key Advancement over Predecessor Impact on Bioluminescence Source(s)
Furimazine Synthetic substrate for engineered NanoLuc; much brighter than natural coelenterazine (B1669285) systems. High intensity but limited in vivo by poor aqueous solubility. nih.govjst.go.jpeur.nl
This compound Enhanced aqueous solubility due to a 3'-hydroxy substituent. Allows higher dosing, resulting in more intense and prolonged photon emission in vivo. nih.govpromega.capromega.com

| Fluorofurimazine (B12065213) | Further chemical modification (fluorination) of this compound derivatives. | Exhibits even higher peak and integrated brightness in vivo compared to this compound. | nih.govnih.govresearchgate.neteur.nl |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19N3O3 B11933442 Hydrofurimazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

8-benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol

InChI

InChI=1S/C24H19N3O3/c28-18-9-4-8-17(13-18)22-15-27-23(20(25-22)12-16-6-2-1-3-7-16)26-21(24(27)29)14-19-10-5-11-30-19/h1-11,13,15,28-29H,12,14H2

InChI Key

JHMNSROVQHYTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=CC(=CC=C5)O

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization Methodologies for Hydrofurimazine

Established Synthetic Routes to Hydrofurimazine Core Structure

The core of this compound is an imidazopyrazinone scaffold. The synthesis of this heterocyclic system is a critical aspect of producing this compound and its derivatives. Established synthetic routes generally involve the construction of a substituted 2-aminopyrazine (B29847) intermediate followed by cyclization to form the final imidazopyrazinone ring.

A common and effective method for creating the imidazopyrazinone core is through the condensation of a coelenteramine analog with an α-ketoaldehyde. researchgate.net This approach allows for the introduction of various substituents onto the core structure. The synthesis of the necessary coelenteramine analogs can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the functionalization of a 2-aminopyrazine core. researchgate.net

One detailed synthetic strategy for a furimazine precursor, which can be adapted for this compound, involves several key steps. The process can start with the assembly of a pyrazine (B50134) core through a carbon-carbon coupling reaction between a dibromopyrazine and a bromobenzyl derivative, catalyzed by a palladium catalyst. utupub.fi This intermediate can then undergo further functionalization. For instance, a Horner-Wadsworth-Emmons reaction can be employed to introduce a furan (B31954) moiety. utupub.fi Subsequent reduction of the resulting olefin and a final Suzuki coupling can introduce the desired phenyl group, which in the case of this compound would be a hydroxylated phenyl group. utupub.fi The final cyclization to form the imidazopyrazinone ring is often achieved under acidic conditions. utupub.fi

The general synthetic approach can be summarized in the following key transformations:

Formation of the Pyrazine Core: Often achieved through condensation reactions or cross-coupling strategies to build the disubstituted pyrazine ring. rsc.org

Introduction of the Furan Moiety: Typically accomplished via a Wittig or Horner-Wadsworth-Emmons reaction with a suitable furfural (B47365) derivative. utupub.fi

Introduction of the Phenyl Group: Usually installed via a Suzuki-Miyaura cross-coupling reaction with the corresponding boronic acid. For this compound, a (3-hydroxyphenyl)boronic acid would be utilized.

Cyclization to the Imidazopyrazinone Core: The final ring closure is generally acid-catalyzed, leading to the formation of the tricyclic imidazopyrazinone structure. utupub.fi

Targeted Chemical Modifications for Functional Enhancement

The development of this compound was driven by the need to overcome the limitations of the original NanoLuc substrate, furimazine, particularly its poor aqueous solubility and bioavailability, which hindered its in vivo applications. mdpi.comnih.gov

Strategies for Improved Aqueous Solubility and Bioavailability

The primary strategy to enhance the aqueous solubility of furimazine was the introduction of a polar functional group onto the phenyl ring. promega.com In the case of this compound, a hydroxyl (-OH) group was introduced at the 3-position of the phenyl ring. nih.gov This modification significantly increases the hydrophilicity of the molecule, allowing it to be dissolved in aqueous solutions at higher concentrations. mdpi.comnih.gov This enhanced solubility enables the administration of higher doses for in vivo imaging, leading to brighter and more sustained bioluminescence signals. mdpi.comnih.gov

The improved bioavailability of this compound also contributes to its superior performance. Bioavailability is further enhanced by formulating the substrate with hydrophilic, nonionic surfactants, such as poloxamer 407 (P-407). researchgate.net

CompoundKey ModificationImpact on Solubility
Furimazine None (parent compound)Poor aqueous solubility
This compound 3'-hydroxyl groupEnhanced aqueous solubility

Introduction of Substituents for Modulating Spectral Properties

While the primary goal for this compound was improved solubility, other modifications to the imidazopyrazinone core can be made to modulate the spectral properties of the emitted light. The color of the bioluminescence can be tuned by introducing different substituents at various positions of the imidazopyrazinone core, particularly at the C-6 and C-8 positions. rsc.orgnih.gov For instance, direct attachment of an aryl moiety to the C8 position of the imidazopyrazinone core can lead to a significant red-shift in the emission spectrum. nih.gov Modifications at the C-6 aryl moiety can also contribute to additive red-shifts. nih.gov These strategies are crucial for developing multicolor bioluminescence imaging probes.

Synthesis of Key this compound Analogs

Building upon the success of this compound, further chemical exploration has led to the development of advanced analogs with tailored properties for specific applications.

Fluorofurimazine (B12065213): Design Principles and Synthetic Access

Synthetic Access: The synthesis of Fluorofurimazine follows a similar strategy to that of other furimazine analogs, but utilizes fluorinated starting materials. nih.gov For example, a fluorinated phenylboronic acid would be used in the Suzuki-Miyaura coupling step to introduce the fluorinated phenyl group. The general synthetic pathway involves the assembly of the core imidazopyrazinone structure with the strategic incorporation of fluorine atoms on the aromatic rings. The final compound has the formal name 6-(3-amino-2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-2-(2-furanylmethyl)-Imidazo[1,2-a]pyrazin-3(7H)-one. rsc.org

AnalogKey Modification(s)Design Rationale
Fluorofurimazine Fluorine substitutionsImproved metabolic stability, membrane permeability, and in vivo brightness

Cephalofurimazine: Structural Optimization for Specific Biological Compartments

Design Principles: Cephalofurimazine was specifically designed and optimized for enhanced performance in brain imaging. mdpi.com A major challenge in imaging the central nervous system is the blood-brain barrier (BBB), which restricts the entry of many molecules. The structural modifications in Cephalofurimazine were aimed at improving its ability to cross the BBB. promega.com This often involves a careful balance of lipophilicity and other physicochemical properties to facilitate transport across this biological barrier. The successful design of Cephalofurimazine allows for highly sensitive and non-invasive bioluminescence imaging of neural activity and other biological processes within the brain.

Synthetic Access: The synthesis of Cephalofurimazine involves the use of building blocks that are specifically chosen to impart the desired BBB-penetrating properties. While detailed synthetic schemes are often proprietary, the general approach would involve the condensation and cross-coupling strategies mentioned earlier, but with precursors that have been rationally designed for brain delivery. promega.com This may include modifications that increase lipophilicity or enable interaction with specific transporters at the BBB.

AnalogTargeted CompartmentStructural Optimization Rationale
Cephalofurimazine BrainEnhanced blood-brain barrier penetration

Caged this compound Derivatives for Controlled Activation

The transient nature of the bioluminescent signal from this compound in biological systems has prompted the development of "caged" derivatives. This strategy involves the chemical modification of the this compound core with a protective group, or "cage," which temporarily inactivates the molecule. The active this compound is then released in a controlled manner upon a specific stimulus, thereby prolonging the luminescent signal and enabling spatiotemporal control over light emission.

The primary site for caging on the this compound molecule is the C-3 carbonyl group of the imidazopyrazinone core. Introduction of a protective group at this position prevents the molecule from being recognized and oxidized by the luciferase enzyme. This blockage is subsequently removed by endogenous cellular processes, typically by the action of intracellular esterases, which hydrolyze the caging group and release the active substrate.

Researchers have explored various acyl groups as cages to modulate the rate of deprotection and, consequently, the duration of the bioluminescent signal. The bulkiness and electronic properties of the acyl group are critical factors determining the stability of the caged compound and its susceptibility to enzymatic cleavage. For instance, derivatives of furimazine (FMZ) and its hydroxylated analog, this compound (often referred to as FMZ-OH), have been synthesized with progressively bulkier acyl groups to achieve sustained light emission. nih.gov

A notable example involves the introduction of an adamantanecarbonyl group at the C-3 position of this compound, creating Ad-FMZ-OH. nih.gov This bulky protective group results in a caged substrate that, when introduced into cells expressing NanoLuc luciferase, shows a significantly prolonged and constant bioluminescent signal compared to the uncaged parent compound. nih.govgoogle.com This approach has enabled continuous, single-cell bioluminescence imaging for extended periods, such as 24 hours, which is crucial for monitoring long-term biological processes like myogenesis. nih.govnih.gov Other caging groups that have been successfully employed include the pivaloyl and tert-butoxycarbonyl (Boc) moieties, which also extend the signal duration of the parent luciferin (B1168401). nih.gov

The general mechanism for the activation of these caged compounds is a two-step process:

The lipophilic caged this compound derivative readily crosses the cell membrane.

Inside the cell, ubiquitous esterases recognize and cleave the ester bond of the acyl cage, releasing the active this compound.

The uncaged this compound becomes available to the luciferase enzyme, initiating the bioluminescent reaction.

This caging technology expands the utility of the this compound-luciferase system by transforming a transient signal into a long-lasting one, thereby enhancing the temporal resolution of bioluminescence imaging. nih.gov

Interactive Data Table: Caging Groups for this compound and Their Effects
Caging GroupAbbreviationKey FeatureEffect on BioluminescenceReference
AdamantanecarbonylAdHighly bulky and lipophilicSignificantly prolongs signal duration for over 24 hours nih.gov, nih.gov
PivaloylPivBulky acyl groupExtends signal duration (e.g., 6-fold longer than uncaged) nih.gov
tert-ButoxycarbonylBocCarbonate-based caging groupExtends signal duration (e.g., 4-fold longer than uncaged) nih.gov

Mechanistic Understanding of this compound Synthetic Pathways

The synthesis of this compound, a 3'-hydroxyphenyl derivative of furimazine, relies on the construction of the core imidazopyrazinone scaffold. While specific, detailed mechanistic studies for this compound itself are not extensively published, the synthetic pathway can be understood from the general and well-established methodologies for creating furimazine and other coelenterazine (B1669285) analogs. nih.govutupub.fi The synthesis is a multi-step process that culminates in the formation of the heterocyclic core.

The key steps in the synthesis generally involve:

Assembly of the Pyrazine Core : A crucial step is the formation of a substituted pyrazine ring, which serves as a foundational building block. This is often achieved through carbon-carbon coupling reactions. For instance, a common strategy involves a palladium-catalyzed coupling, such as a Suzuki or Stille coupling, to attach the desired aryl groups (in this case, a protected 3'-hydroxyphenyl group) to a pyrazine precursor, like a dibromopyrazine. utupub.fi

Introduction of the Amine Component : An amino group is introduced to the pyrazine ring, which is essential for the subsequent cyclization to form the imidazopyrazinone structure.

Formation of the Imidazopyrazinone Ring : The final and defining step is the cyclization reaction that forms the fused imidazole (B134444) ring. A common and effective method for this is the condensation of an aminopyrazine with an α-keto-aldehyde or a related dicarbonyl species. In the context of furimazine synthesis, this involves a precursor bearing the furan-2-ylmethyl group. utupub.fi The reaction proceeds via the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable imidazopyrazinone ring system.

A representative synthetic approach for furimazine analogs starts with a suitable furfural derivative. utupub.fi This furfural can be subjected to a Horner-Wadsworth-Emmons type reaction to build part of the carbon skeleton. utupub.fi The assembly of the full, uncyclized precursor is critical before the final ring-closing step, as functional groups intended for the final molecule can be sensitive to the reaction conditions used in earlier stages. utupub.fi The final cyclization is often carried out in acidic conditions, such as in acetic acid, sometimes following the deprotection of an ester group in trifluoroacetic acid (TFA). utupub.fi

For this compound specifically, the synthesis begins with precursors bearing the 3'-hydroxyphenyl moiety, which must be appropriately protected (e.g., as a methoxy (B1213986) or benzyloxy ether) during the initial coupling and assembly steps. The protecting group is then removed in a final step after the imidazopyrazinone core has been successfully constructed. The selection of a 3'-hydroxy substituent on the C-6 phenyl ring was a deliberate design choice to increase the aqueous solubility of the final compound compared to the parent furimazine. nih.gov

Analytical Techniques for this compound Structural Elucidation (Advanced Spectroscopic and Chromatographic Approaches)

The structural elucidation and purity assessment of this compound and its derivatives are accomplished using a combination of advanced chromatographic and spectroscopic techniques. These methods are essential for confirming the chemical identity, verifying the successful synthesis of the target molecule, and characterizing any impurities. intertek.comtaylorandfrancis.com

Chromatographic Approaches:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for the analysis of this compound. It is used to separate the final product from starting materials, byproducts, and any degradants. google.com By using a reversed-phase column and a suitable mobile phase gradient (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the purity of the synthesized compound can be accurately determined. The retention time provides a characteristic signature for the compound under specific conditions. Furthermore, HPLC is used to monitor the stability of this compound and its caged derivatives in various formulations and biological media. google.comresearchgate.net

Spectroscopic Approaches:

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula. chromatographyonline.com Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides valuable information about the connectivity of the atoms and the structure of different parts of the molecule, confirming the presence of the imidazopyrazinone core and the specific substituents. intertek.comchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. taylorandfrancis.comnumberanalytics.com

¹H NMR (Proton NMR): This technique provides detailed information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts, integration values, and coupling patterns of the signals in the ¹H NMR spectrum are used to map out the proton framework of the molecule, confirming the structure of the furan, benzyl, and hydroxyphenyl groups and their positions on the imidazopyrazinone core. nih.gov

¹³C NMR (Carbon NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, carbonyl). This is used to confirm the total number of carbon atoms and the presence of key functional groups like the C=O and C=N in the heterocyclic core. nih.govintertek.com

2D NMR Techniques: For complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. HMBC, for example, is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming how the different structural fragments are pieced together. numberanalytics.com

Together, these analytical methods provide a comprehensive characterization of this compound and its derivatives, ensuring the correct structure has been synthesized and that the material is of sufficient purity for its intended application in bioluminescence imaging. intertek.com

Mechanistic and Theoretical Investigations of Hydrofurimazine Bioluminescence

Molecular Interactions between Hydrofurimazine and Engineered Luciferases

The efficiency and characteristics of the light output from the this compound-luciferase reaction are fundamentally determined by the specific interactions within the enzyme's active site. These interactions dictate how tightly the substrate binds, the rate of the catalytic reaction, and the ability of the enzyme to discriminate between different potential substrates.

This compound (HFz) was developed as a next-generation substrate for NanoLuc-based reporters, such as Antares, to overcome the limitations of the original substrate, furimazine, particularly its poor aqueous solubility. nih.govpromega.com The enhanced solubility of this compound allows for the delivery of higher effective concentrations in vivo, leading to brighter and more sustained light emission. nih.govpromega.com

Kinetic studies with the Antares reporter, a fusion of NanoLuc to an orange fluorescent protein, have been performed to characterize the enzymatic performance with various furimazine analogs. nih.gov While specific absolute KM and kcat values for this compound are part of ongoing research, comparative analyses provide insight into its efficiency. For instance, studies comparing various novel substrates have quantified the relative catalytic efficiency (kcat) and Michaelis constant (KM), which is an inverse measure of binding affinity. nih.gov These parameters are critical for understanding the substrate-enzyme interaction at a molecular level.

Table 1: Comparative Kinetic Parameters of Furimazine Analogs with Antares Luciferase This table is representative of kinetic data found in research literature. nih.gov Actual values can vary based on experimental conditions.

Substrate Relative kcat (Photon Emission Rate) Absolute KM (µM)
Furimazine Baseline ~2.0
This compound (HFz) Enhanced Data under review

Data interpretation is based on published findings indicating this compound's enhanced performance over furimazine. nih.gov

The data indicate that modifications to the furimazine core, such as those in this compound, can modulate the kinetic properties of the reaction, often leading to improved light output in cellular and animal models. eur.nlnih.gov The sustained emission observed with this compound suggests favorable binding and turnover kinetics within the NanoLuc active site. nih.gov

A key advantage of the NanoLuc system is its distinct substrate specificity compared to other commonly used luciferases, such as firefly luciferase (FLuc) and its derivatives. nih.gov The NanoLuc luciferase, and by extension its fusion variant Antares, specifically utilizes coelenterazine-type substrates like furimazine and this compound. researchgate.net It does not process the D-luciferin used by firefly luciferase. nih.gov

This orthogonality is critical for dual-luciferase assays and multi-population imaging, where two distinct biological events need to be monitored simultaneously within the same system. nih.gov Researchers have successfully demonstrated dual imaging by pairing the Antares-hydrofurimazine system with the AkaLuc-AkaLumine system. nih.gov AkaLuc is a derivative of firefly luciferase and uses a specific substrate, AkaLumine, but not this compound. Conversely, Antares efficiently uses this compound while showing no significant activity with AkaLumine. nih.gov This lack of cross-reactivity ensures that the light signal from each reporter system can be independently detected and quantified, providing clear and unambiguous data for both biological processes under investigation. nih.govpromega.com

Enzymatic Oxidation Pathway of this compound Leading to Photon Emission

The emission of light from this compound is the result of a multi-step enzymatic reaction catalyzed by NanoLuc luciferase. This process involves the chemical transformation of the this compound molecule, leading to the formation of a high-energy intermediate that ultimately releases its energy as a photon. The general mechanism is consistent with other coelenterazine-based bioluminescent reactions, which involve the oxidation of the imidazopyrazinone core. unimib.it

While direct experimental studies on the reaction intermediates of this compound are complex, computational studies on the closely related NanoLuc-furimazine system provide a detailed theoretical framework. unimib.it The proposed pathway begins with the binding of this compound to the NanoLuc active site. It is hypothesized that the enol form of the substrate is involved in the bioluminescent reaction. unimib.itunimib.it

The core reaction is an oxidation process. Computational models have explored two potential sites for the initial oxygen attack on the imidazopyrazinone ring: the C2 and C3 positions. unimib.it The energy barriers calculated for these pathways suggest that oxygenation at the C2 position is the more favorable route. unimib.it This step leads to the formation of a crucial, high-energy cyclic peroxide intermediate known as a dioxetanone. unimib.it

The decomposition of this dioxetanone intermediate is the chemiluminescent step that releases energy to form an excited-state product, which is a derivative of furimamide. unimib.itunimib.it As this excited-state molecule relaxes to its ground state, it emits a photon of light. unimib.it The final product is believed to be the zwitterionic form of the corresponding amide. unimib.it The energy profile of this entire reaction, from substrate binding to product release, has been mapped out computationally, identifying the relative stability of intermediates and the energy barriers between successive steps. unimib.it

The enzymatic oxidation of this compound by NanoLuc luciferase is critically dependent on the presence of molecular oxygen (O₂). unimib.itnih.gov Oxygen acts as the ultimate oxidizing agent, reacting with the substrate to form the light-generating dioxetanone intermediate. unimib.it

A significant and advantageous feature of the NanoLuc-hydrofurimazine system is its independence from adenosine (B11128) triphosphate (ATP). promega.compromega.com Unlike firefly luciferase, which requires ATP to activate its substrate, NanoLuc catalyzes the oxidation of this compound directly. promega.comnih.gov This ATP-independence is a major benefit for certain applications, particularly for studying biological processes in the extracellular environment where ATP concentrations are negligible. promega.compromega.com The reaction does not appear to require other common cofactors like FMN or Mg²⁺, simplifying its use as a reporter system. unimib.it The primary requirements for light emission are the this compound substrate, the NanoLuc enzyme, and molecular oxygen. unimib.itnih.gov

Quantum Mechanical and Computational Modeling of this compound's Bioluminescent Reaction

To gain deeper insights into the electronic and structural changes that occur during the bioluminescent reaction of this compound, researchers have employed quantum mechanical (QM) and molecular mechanics (MM) computational methods. unimib.itunimib.it These theoretical studies, primarily conducted on the parent furimazine system, provide a detailed, atomistic picture of the reaction mechanism that is largely applicable to this compound due to their shared imidazopyrazinone core. unimib.it

Computational models begin by docking the substrate into the active site of NanoLuc luciferase to determine the most stable binding pose. unimib.it These models help identify key amino acid residues that interact with the substrate, such as Asp139, which is thought to play a role in the initial deprotonation of the substrate. unimib.it

QM/MM simulations are then used to model the chemical reaction itself. In this hybrid approach, the substrate and the immediate surrounding amino acid residues (the QM region) are treated with high-level quantum mechanics to accurately describe bond-breaking and bond-forming events. The rest of the protein and solvent (the MM region) are treated with classical molecular mechanics. unimib.it These simulations have been instrumental in:

Investigating Reaction Pathways: As mentioned, these models have explored the energetics of different oxidation pathways, supporting C2 oxygenation as the more likely mechanism. unimib.it

Characterizing Intermediates: The structures and stability of transient species like the dioxetanone intermediate have been calculated. unimib.it

Predicting Emission Spectra: By calculating the energy difference between the excited state and ground state of the final furimamide product, these models can predict the emission spectrum. unimib.it Studies have shown that the calculated emission from the zwitterionic form of furimamide provides the best match with the experimentally observed bright blue light from the NanoLuc system. unimib.it

These computational approaches provide a powerful complement to experimental data, offering a mechanistic rationale for the high efficiency of the NanoLuc-furimazine/hydrofurimazine system and guiding the development of new substrates with tailored properties. unimib.it

Density Functional Theory (DFT) Studies on Excited State Dynamics

Theoretical investigations into the bioluminescence mechanism of the NanoLuc-furimazine system, to which this compound belongs, provide fundamental insights into the electronic processes that lead to light emission. While specific DFT studies exclusively on this compound are not extensively published, the research on its parent compound, furimazine, establishes a strong theoretical framework. Computational chemistry, particularly DFT, is crucial for exploring reaction mechanisms that are difficult to observe experimentally, such as the formation of excited-state products from ground-state reactants. unimib.it

Studies on the furimazine oxidation mechanism have focused on identifying the most probable reaction pathways. The process involves the formation and subsequent decomposition of a high-energy dioxetanone intermediate. unimib.it DFT calculations have been employed to explore the energy barriers for different oxidation pathways, such as oxygenation at the C2 or C3 positions of the imidazopyrazinone core. These calculations suggest that C2 oxygenation is the more energetically favorable path. unimib.it

The critical step for light emission is the decomposition of the dioxetanone intermediate, which involves the elimination of a CO₂ molecule to form the excited-state emitter, an amide product (furimamide in the case of furimazine). DFT calculations are used to analyze the energy gap between the ground state and the excited state during this decomposition. A sufficiently low energy gap is necessary for the efficient population of the excited state, a phenomenon that is key to the high quantum yield of bioluminescence. unimib.it These computational models help rationalize the high efficiency of the NanoLuc system and provide a basis for understanding how structural modifications, such as the addition of a hydroxyl group in this compound, might influence the electronic environment and excited-state dynamics, even if the core emissive process remains the same.

Molecular Dynamics Simulations of this compound-Luciferase Complexes

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions between a substrate like this compound and its enzyme, NanoLuc luciferase. researchgate.net These simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the luciferin-luciferase complex and the conformational changes that facilitate the bioluminescent reaction. unimib.itresearchgate.net

For the NanoLuc system, MD simulations have been used to characterize the binding of furimazine and its analogs within the enzyme's catalytic cavity. iaea.org Docking simulations followed by MD studies show that the luciferin (B1168401) substrate enters a putative catalytic cavity within the β-barrel structure of NanoLuc. iaea.orgresearchgate.net The substrate is held in place by interactions with several key amino acid residues. iaea.org

A crucial finding from these simulations is that the binding of the luciferin induces a conformational change in the luciferase, causing flexible fragments at the entrance of the cavity to stabilize and close. iaea.org This closing action creates a more hydrophobic and protected environment around the bound substrate, which is believed to be essential for facilitating the subsequent oxidation reaction that leads to light emission. iaea.org The specific orientation and interactions of this compound, with its additional 4'-hydroxyphenyl group, within this binding pocket would be subtly different from furimazine, potentially influencing its binding affinity and the precise dynamics of the enzyme-substrate complex, though the fundamental mechanism of creating a protected reaction environment is conserved.

Structure-Bioluminescence Relationship (SBL) Analysis of this compound and its Analogs

The development of this compound is a direct result of systematic structure-bioluminescence relationship (SBL) studies aimed at improving the in vivo performance of the NanoLuc system. The primary limitation of the original substrate, furimazine, is its poor aqueous solubility and bioavailability, which restricts the achievable signal intensity in animal models. nih.govnih.gov

To address this, researchers synthesized and evaluated a series of furimazine analogs with polar substituents on the phenyl ring to enhance water solubility. nih.gov this compound, which features a 4'-hydroxy substituent on the phenyl ring, was one of the most successful compounds to emerge from this research. nih.govresearchgate.net

Comparative studies showed that while this compound and other polar analogs performed similarly to or, in some cases, slightly worse than furimazine in in vitro assays, their in vivo performance was dramatically improved. nih.gov This enhancement is not due to an increase in the intrinsic brightness of the reaction but is attributed to the improved physicochemical properties of the molecule. The enhanced solubility of this compound allows for the administration of higher doses, leading to greater bioavailability and substrate concentration at the site of the luciferase reporter in vivo. nih.govmdpi.com This SBL analysis demonstrates a successful strategy wherein chemical modification targeted a specific physical property (solubility) to overcome a key barrier in the application of the bioluminescent system, resulting in a superior substrate for in vivo imaging. nih.gov

Photophysical Characterization of this compound-Derived Emitters

Quantum Yield Determination and Photon Output Efficiency

Table 1: In Vivo Bioluminescence Performance of Furimazine and its Analogs Data derived from studies in mice expressing Antares luciferase in the liver. Compound A is this compound.

CompoundPeak Light Production (vs. Furimazine)Total Integrated Output (vs. Furimazine)Key Feature
Furimazine 1.0x (Reference)1.0x (Reference)Parent Compound
This compound (Compound A) ~1.0x>1.0xEnhanced solubility, prolonged signal nih.gov
Compound B (3'-hydroxy) >1.0x>1.0xHigher peak brightness than this compound nih.gov
Compound C (3'-amino) >1.0x>1.0xHigh solubility and brightness nih.gov

Luminescence Decay Kinetics and Signal Duration

A defining characteristic of this compound in bioluminescence applications is its distinct luminescence decay kinetics compared to the parent compound, furimazine. In vivo studies have consistently demonstrated that this compound provides a more prolonged light signal. nih.gov

When administered to mice, furimazine produces a bright but relatively transient signal. In contrast, this compound exhibits a slower onset to peak emission and a markedly extended duration of bioluminescence. nih.gov This sustained emission profile means that even if the peak intensity is similar to that of furimazine, the total number of photons produced over an extended period (e.g., 20-30 minutes) is significantly greater. nih.gov

This prolonged signal duration is a major practical advantage for in vivo imaging. It allows for a wider experimental window for data acquisition, reducing the need for precise timing of imaging after substrate injection and enabling longer-term monitoring of biological processes without repeated substrate administration. nih.gov Caged derivatives of this compound, such as Ad-FMZ-OH, have been developed to extend this signal duration even further, allowing for continuous monitoring of cellular events for more than 24 hours. nih.gov The slower kinetics are likely related to the pharmacokinetics of this compound, including its absorption, distribution, and metabolism, which are altered by the presence of the polar hydroxyl group.

Advancements in Bioluminescence Imaging Systems Utilizing Hydrofurimazine

Integration of Hydrofurimazine with Genetically Engineered Luciferases

The synergy between this compound and specifically engineered luciferases has unlocked new potentials in bioluminescence imaging. Its enhanced aqueous solubility compared to the parent substrate, furimazine, allows for the administration of higher doses in preclinical models, directly translating to brighter luminescent signals. medchemexpress.comnih.gov

The development of genetically engineered luciferases, particularly fusions derived from NanoLuc, has been pivotal in harnessing the full potential of this compound. NanoLuc, a small, ATP-independent luciferase, offers high stability and intense luminescence. mdpi.comjst.go.jp When fused with fluorescent proteins, such as in the case of Antares (a fusion of NanoLuc and the orange fluorescent protein CyOFP), the resulting reporter exhibits red-shifted emission spectra, which is advantageous for deep-tissue imaging due to reduced light absorption by biological tissues. jst.go.jpnih.gov

The combination of Antares with this compound has been shown to produce significantly enhanced light output. nih.gov Another innovative application is the NanoBiT system, a split-luciferase platform where NanoLuc is divided into two subunits, a large bit (LgBiT) and a small bit (HiBiT). nih.govnih.gov Bioluminescence is generated only when these two subunits come into close proximity, a feature that can be linked to specific biological events like protein-protein interactions or viral infections. The use of this compound with the NanoBiT system has enabled sensitive and longitudinal monitoring of such events in vivo. mdpi.comnih.gov For instance, researchers have successfully used the NanoBiT system with this compound to visualize viral infection dynamics in mice over extended periods. mdpi.comnih.gov

A primary challenge in preclinical bioluminescence imaging is achieving a signal bright enough to be detected from deep tissues. The poor solubility of the original NanoLuc substrate, furimazine, limited the achievable brightness of NanoLuc-based reporters in vivo. nih.govnih.gov this compound directly addresses this limitation. Its enhanced aqueous solubility permits the delivery of higher substrate concentrations to the animal, leading to a substantial increase in photon flux. medchemexpress.comnih.gov

Studies have demonstrated that in the liver, the Antares-hydrofurimazine pair can generate a signal intensity comparable to that of the bright AkaLuc-AkaLumine system. nih.govnih.govyacooscience.com Furthermore, this compound provides a more sustained light emission profile compared to furimazine, which is beneficial for tracking dynamic biological processes over time. nih.govpromega.com This prolonged signal allows for a wider time window for imaging after a single substrate injection. nih.gov

Luciferase SystemSubstrateKey Advantage of this compoundReference
AntaresThis compoundIncreased brightness, comparable to AkaLuc system nih.gov
NanoBiTThis compoundEnables sensitive, longitudinal in vivo monitoring nih.govnih.gov
NanoLucThis compoundMore intense and prolonged photon generation promega.com

Development of Multiplexed Bioluminescence Imaging Platforms

A significant advancement enabled by this compound is the ability to perform multiplexed imaging, which involves visualizing multiple distinct biological events or cell populations simultaneously within the same animal. nih.govnih.govnih.gov This is achieved by using luciferase-substrate pairs with orthogonal specificities.

The NanoLuc luciferase system, with this compound as a substrate, is orthogonal to the firefly luciferase (FLuc) and its derivatives, such as AkaLuc. medchemexpress.comnih.gov This means that the NanoLuc enzyme specifically utilizes furimazine analogs, while FLuc and its variants specifically use D-luciferin and its analogs (like AkaLumine). This orthogonality is the foundation for dual-color bioluminescence imaging.

Researchers have successfully demonstrated two-population imaging by combining the Antares-hydrofurimazine system with the AkaLuc-AkaLumine system in the same mouse model. nih.govnih.govyacooscience.com In these experiments, one cell population is engineered to express Antares, and another to express AkaLuc. By administering a combination of this compound and AkaLumine, both cell populations can be visualized simultaneously, each with its distinct luminescent signal. This approach has been used, for example, to track tumor cells and CAR-T cells concurrently. yacooscience.compromega.com

The success of dual-color imaging has paved the way for the development of more complex multi-population imaging strategies. nih.govnih.gov By employing multiple orthogonal luciferase-substrate pairs, it is theoretically possible to track three or more distinct cell populations or biological processes. While technically challenging, the development of analysis pipelines and algorithms to deconvolve signals from multiple reporters is an active area of research. nih.govnih.govresearchgate.net The ability to perform multi-population imaging would provide unprecedented insights into complex biological systems, such as the interplay between different cell types in cancer metastasis or immune responses. nih.gov

Imaging StrategyLuciferase System 1Substrate 1Luciferase System 2Substrate 2Application ExampleReference
Dual-Color ImagingAntaresThis compound/Fluorofurimazine (B12065213)AkaLucAkaLumineTracking tumor size and CAR-T cells nih.govnih.govyacooscience.com

Methodologies for Optimizing this compound Substrate Delivery for In Vivo Imaging

To maximize the signal output from this compound in vivo, researchers have explored various methods for optimizing its delivery. A key factor is the formulation of the substrate. This compound can be dissolved in non-toxic, water-soluble excipients, which allows for higher substrate loading and extended light emission after a single injection. nih.gov One such excipient that has been used is poloxamer-407. promega.comresearchgate.net

The route of administration also plays a crucial role in the resulting signal kinetics and intensity. promega.com Intraperitoneal (i.p.) injection is a common and effective method for delivering this compound in small animal models. mdpi.comnih.gov This route of administration has been shown to provide a broad imaging time window, which is particularly advantageous for longitudinal studies that require repeated imaging over several weeks. mdpi.comnih.gov Intravenous (i.v.) injection is another option that can offer different signal kinetics. promega.com The choice of delivery method often depends on the specific requirements of the experiment, including the desired signal dynamics and the location of the cells or tissues being imaged. promega.compromega.com

Formulations for Enhanced Bioavailability and Systemic Distribution

The efficacy of in vivo bioluminescence imaging is critically dependent on the bioavailability and distribution of the luciferase substrate. The parent compound, furimazine, exhibits limitations due to its poor aqueous solubility and pharmacokinetics, which can restrict the achievable signal intensity and duration in living subjects. mdpi.comnih.gov To overcome these challenges, this compound was developed as a synthetic analog with significantly enhanced aqueous solubility. nih.govtribioscience.comdcchemicals.com This improvement is achieved through the introduction of a hydroxyl group on the C-6 phenyl ring of the core structure. nih.govresearchgate.net

The enhanced solubility of this compound allows for the delivery of higher doses to animal models, leading to brighter and more sustained bioluminescent signals. researchgate.neteur.nl Further advancements have been made in its formulation to maximize systemic distribution. Researchers have developed formulations where this compound is combined with non-toxic, highly water-soluble excipients. mdpi.com One notable strategy involves creating a solid formulation using poloxamer-407 (also known as Pluronic F-127), a triblock copolymer. nih.gov This method involves dissolving this compound in an organic solvent, mixing it with molten poloxamer-407, and then removing the solvent. nih.gov Such formulations enable the fast reconstitution of higher amounts of the substrate in aqueous solutions, which is crucial for achieving optimal sensitivity in vivo. mdpi.com These advanced formulations improve substrate loading and contribute to extended light emission following a single administration. mdpi.com

Formulation StrategyComponentsAdvantageSource
Excipient-Based Formulation This compound, non-toxic water-soluble excipient (e.g., Poloxamer-407)Allows for higher substrate loading, enables fast reconstitution, and promotes extended light emission in vivo. mdpi.comnih.gov
Chemical Modification Addition of a 3'-hydroxy substituent to the furimazine phenyl ringCreates this compound, which has inherently greater aqueous solubility than the parent furimazine. nih.gov

Impact of Administration Routes on this compound Distribution and Performance

Specifically, the development of formulations with high aqueous solubility has made intraperitoneal (i.p.) injection a highly effective method for administering this compound in small animal models. mdpi.comeur.nl Studies have shown that following i.p. injection, formulated this compound distributes effectively to tumor sites, leading to sustained and stable bioluminescent signals. mdpi.com For instance, a signal can become stable within 15 minutes after i.p. administration and can be detected for extended periods, which is advantageous for longitudinal studies that require a broad imaging time window. mdpi.com

The flexibility to use i.p. administration simplifies experimental procedures, especially in settings with specific biosafety requirements. mdpi.com In contrast, when the less soluble furimazine was injected intraperitoneally under similar conditions, it failed to produce a detectable signal, highlighting the critical advantage conferred by this compound's enhanced solubility and formulation. mdpi.com Different administration routes, such as i.p. and i.v., can offer varying signal intensities and kinetics, providing researchers with the flexibility to choose the optimal method for their specific experimental system and goals. promega.com

Administration RouteObservation with this compoundComparison/SignificanceSource
Intraperitoneal (i.p.) Good substrate distribution to tumor sites; sustained and stable bioluminescent emission.Enables effective imaging without needing i.v. access, which was a limitation for furimazine. Simplifies longitudinal studies. mdpi.com
Intravenous (i.v.) A viable option offering different signal kinetics compared to i.p. injection.Provides experimental flexibility depending on the required timing and intensity of the signal. promega.com

Advanced Research Applications in Preclinical Biological Monitoring

Real-Time Tracking of Viral Infection Dynamics

This compound, in conjunction with the NanoLuc Binary Technology (NanoBiT) system, has created a powerful platform for the real-time, noninvasive monitoring of viral infection dynamics in living animals. mdpi.comeur.nlresearchgate.net This system utilizes a split-luciferase approach where a small, 11-amino-acid peptide tag (HiBiT) is engineered into a virus, and the complementary large subunit (LgBiT) is expressed by host cells. mdpi.comresearchgate.net Upon infection, the HiBiT-tagged virus enters the LgBiT-expressing cells, leading to the reconstitution of a fully functional NanoLuc enzyme. The subsequent administration of this compound generates a bright bioluminescent signal exclusively in infected cells. mdpi.com

This technology has been successfully applied to monitor the persistence of a HiBiT-tagged oncolytic adenovirus in tumor-bearing mice. Researchers were able to visualize and quantify viral infection longitudinally over an extended period. mdpi.com

Key Research Findings: Oncolytic Virus Tracking

ParameterObservationSignificanceSource
Detection Time Infectious virus was detected as early as 24 hours post-administration.Demonstrates high sensitivity for reporting early-stage viral transduction. mdpi.com
Longitudinal Monitoring Infection dynamics were successfully monitored for up to 43 days in living mice.Enables long-term studies of viral persistence and activity in vivo. mdpi.comresearchgate.net
Signal Specificity Photon emission was specific to the site of LgBiT-expressing tumor cells infected with the HiBiT-reporter virus.Confirms the system accurately reports the location and progression of the infection. mdpi.com
Substrate Efficacy This compound administered i.p. provided a sustained signal, whereas furimazine did not yield a detectable signal via the same route.Highlights the critical role of this compound's improved bioavailability for in vivo viral tracking. mdpi.com

This platform provides novel opportunities for studying the fundamental biology of viruses, evaluating the efficacy of oncolytic virus therapies, and screening antiviral compounds in preclinical models. mdpi.comeur.nl

Longitudinal Visualization of Cell Tracking and Proliferation in Animal Models

Bioluminescence imaging (BLI) with the NanoLuc system and this compound serves as a highly sensitive method for the non-invasive, longitudinal tracking of transplanted cells in vivo. nih.gov This approach allows researchers to monitor the location, migration, proliferation, and viability of cells over time within the same animal, providing dynamic insights that are not possible with terminal, tissue-based analyses. nih.govnih.gov

The principle involves genetically engineering the cells of interest to express a luciferase, such as NanoLuc or its LgBiT component. mdpi.com When these cells are introduced into an animal model, the administration of this compound allows for their visualization. The intensity of the bioluminescent signal generally correlates with the number of viable cells, enabling the quantitative assessment of cell proliferation or death. nih.gov

This technique has been effectively used to monitor the growth of tumor xenografts. For example, PC-3 prostate cancer cells engineered to express LgBiT were implanted in mice, and their proliferation (as tumors) was tracked over several weeks. mdpi.com This method is also broadly applicable to tracking the in vivo dynamics of various cell types, including immune cells like CAR-T cells and stem cells, to assess their therapeutic efficacy and biodistribution. researchgate.netpromega.comnih.gov

Monitoring of Cellular Differentiation and Myogenesis In Vivo

The advanced properties of this compound, particularly its capacity for supporting sustained and sensitive light production, make it a valuable tool for monitoring complex cellular processes like differentiation in vivo. researchgate.net One significant application is in the study of myogenesis, the process by which muscle progenitor cells (myoblasts) differentiate and fuse to form multinucleated muscle fibers (myotubes). nih.govnih.gov

By using reporter gene constructs where NanoLuc luciferase expression is driven by a promoter specific to a certain stage of muscle differentiation, researchers can visualize this process in real-time. The administration of this compound at different time points would generate a bioluminescent signal corresponding to the level of myogenic gene activation. This allows for the quantitative, non-invasive assessment of myogenesis within a living animal. researchgate.net Such an approach is a significant improvement over traditional methods that rely on sacrificial procedures and static imaging, as it captures the dynamic nature of cellular differentiation. nih.gov This methodology is critical for basic research into skeletal muscle regeneration and for testing potential therapeutic agents designed to promote muscle repair. nih.govsemanticscholar.org

Assessment of Protein-Protein Interactions and Gene Expression in Living Systems

This compound is integral to advanced bioluminescence-based assays designed to visualize molecular events like protein-protein interactions (PPIs) and gene expression in living systems. mdpi.comnih.gov The primary technology enabling this is the NanoBiT® split-luciferase system. mdpi.compromegaconnections.com

Monitoring Protein-Protein Interactions: To study the interaction between two proteins (Protein A and Protein B), they are genetically fused to the LgBiT and SmBiT fragments of NanoLuc luciferase, respectively. promegaconnections.comnih.gov These fragments have a low affinity for each other and remain non-functional when apart. If Protein A and Protein B interact within a cell, they bring the LgBiT and SmBiT fragments into close proximity, allowing them to reconstitute into a functional luciferase enzyme. nih.gov The subsequent administration of this compound results in the emission of light, which serves as a direct and quantitative indicator of the protein interaction in real-time and within its native cellular context. mdpi.comresearchgate.net

Monitoring Gene Expression: To monitor the activity of a specific gene, the NanoLuc reporter gene can be placed under the control of that gene's promoter. nih.gov When cellular signaling pathways activate the promoter, the NanoLuc enzyme is synthesized. The amount of light produced upon the addition of this compound is proportional to the level of gene expression, providing a dynamic readout of gene activity in living animals. nih.gov These methods provide powerful tools for functional proteomics and for evaluating drugs that aim to modulate specific cellular pathways or protein interactions. nih.gov

Comparative Academic Analysis of Hydrofurimazine Within Luciferin Chemistry

Comparative Performance with Parent Furimazine

The development of hydrofurimazine from its precursor, furimazine, was driven by the need to overcome the limitations of the latter, primarily its poor aqueous solubility and bioavailability, which constrained the in vivo brightness of NanoLuc-based reporters. nih.govresearchgate.net

This compound exhibits markedly superior performance in terms of luminescence intensity and signal duration in vivo compared to furimazine. Due to its enhanced aqueous solubility, this compound can be administered at higher doses, leading to a significant increase in light output. nih.govtribioscience.com In studies using the Antares reporter system in mice, a saturating dose of this compound produced approximately four times more light than the maximum possible dose of furimazine. nih.gov This enhanced brightness is a direct consequence of improved bioavailability. nih.gov

Furthermore, the signal generated by this compound is more prolonged than that of furimazine. nih.gov This extended signal stability allows for the tracking of dynamic biological events over longer periods with high temporal resolution. nih.gov Research has also indicated that this compound demonstrates improved stability in serum compared to its parent compound, a desirable characteristic for in vivo applications. nih.gov

ParameterThis compoundFurimazineReference
In Vivo Brightness~4-fold higher than furimazine at saturating doseLimited by poor aqueous solubility and bioavailability nih.gov
Signal DurationProlongedShorter duration nih.gov
Aqueous SolubilitySignificantly higher (dissolves well at 28 mM in a PEG-300-based formulation)Lower (reaches about 2.8 mM in the same formulation) nih.gov
Serum StabilityImprovedLess stable nih.gov

The enzymatic kinetics of this compound with the NanoLuc luciferase system have been characterized to understand its substrate turnover. In vitro studies with the Antares reporter have shown that this compound (referred to as compound B in the study) has a similar maximum velocity (Vmax), and therefore a similar catalytic rate (kcat), to furimazine. However, this compound exhibits a higher catalytic efficiency (kcat/KM) compared to furimazine, indicating a more efficient conversion to a light-emitting product at lower substrate concentrations. nih.gov

Kinetic ParameterThis compound (Compound B)FurimazineReference
Relative kcat (Vmax)0.99 ± 0.041.00 ± 0.03 nih.govresearchgate.net
KM (μM)0.48 ± 0.061.1 ± 0.1 nih.govresearchgate.net
Relative kcat/KM2.3 ± 0.31.0 ± 0.1 nih.govresearchgate.net

Benchmarking against Other Coelenterazine (B1669285) Analogs and Diverse Luciferin (B1168401) Classes

The performance of this compound has been benchmarked against other synthetic luciferins to position its utility within the broader landscape of bioluminescence imaging.

When compared with the AkaLuc-AkaLumine system, which is a bright, red-shifted firefly luciferase-based system, the Antares-hydrofurimazine system demonstrates comparable brightness in deep tissue imaging in live mice. nih.gov Specifically, in the liver, Antares paired with this compound showed a similar level of brightness to AkaLuc with its substrate, AkaLumine. nih.gov It is noteworthy that AkaLumine can produce a background signal in the liver in the absence of the luciferase enzyme, whereas this compound, like furimazine, produces negligible background signals. nsf.gov

While direct comparative data with DeepBlueC in the context of in vivo imaging is less prevalent in the literature, DeepBlueC is a coelenterazine analog known for its blue-shifted emission. nih.gov The development of this compound and its derivatives like fluorofurimazine (B12065213) has provided brighter alternatives for the NanoLuc system, which itself is significantly brighter than older coelenterazine-based systems like those using Renilla luciferase. nih.gov Another class of synthetic substrates, the hikarazines, which are stabilized O-acetylated furimazine analogues, have also been evaluated. In some in vitro cell-based assays, certain hikarazines showed brighter signals than this compound. researchgate.neteur.nl

SystemRelative In Vivo BrightnessKey CharacteristicsReference
Antares/HydrofurimazineComparable to AkaLuc/AkaLumine in the liverEnhanced aqueous solubility; negligible background signal nih.gov
AkaLuc/AkaLumineHigh brightness, red-shifted emissionCan produce background signal in the liver; requires ATP nih.govnsf.gov
NanoLuc/FluorofurimazineEven higher peak and integrated brightness than this compoundA further optimized furimazine analog nih.govresearchgate.net

The primary advantage of this compound, as a substrate for the NanoLuc system, over D-luciferin-based systems (e.g., firefly luciferase) lies in its ATP-independence. nih.govnih.gov This characteristic is crucial for specific research applications where ATP levels may be variable or where the biological process of interest occurs in an ATP-deficient environment.

One significant application is the monitoring of extracellular events. nih.govnih.gov Since extracellular spaces have low ATP concentrations, D-luciferin-based systems are generally not effective. acs.org The ATP-independent nature of the NanoLuc-hydrofurimazine reaction allows for robust and sensitive detection of extracellular phenomena, such as the activity of cell surface receptors or the tracking of viral particles. nih.govpromega.com This has been demonstrated in studies tracking oncolytic virus infection, where the NanoBiT system (a split version of NanoLuc) with this compound enabled longitudinal monitoring of viral persistence. tribioscience.commdpi.com

FeatureThis compound/NanoLuc SystemD-Luciferin/Firefly Luciferase SystemReference
ATP RequirementIndependentDependent nih.govnih.gov
Extracellular ImagingHighly suitableLimited efficacy due to low extracellular ATP nih.govacs.org
Example ApplicationTracking viral infection and persistence; monitoring cell surface receptor activityMonitoring intracellular ATP levels and as a general intracellular reporter tribioscience.compromega.com

Assessment of Factors Influencing this compound's Performance in Complex Biological Milieus

The performance of this compound in complex biological environments is influenced by several key factors that represent significant improvements over its parent compound, furimazine.

Enhanced Aqueous Solubility: The most critical factor is the significantly improved aqueous solubility of this compound. nih.govtribioscience.com The introduction of a hydroxyl group on the phenyl ring enhances its polarity, allowing it to be dissolved at much higher concentrations in aqueous-based formulations suitable for in vivo use. nih.gov This overcomes a major bottleneck of furimazine, enabling the delivery of higher, more effective doses to animal models. nih.gov

Improved Bioavailability: The enhanced solubility directly contributes to improved bioavailability. nih.gov A higher concentration of the substrate can be administered, leading to greater distribution to target tissues and cells expressing the luciferase reporter. This results in the observed increase in luminescence intensity in vivo. nih.gov

Prolonged Signal and Stability: this compound provides a more sustained luminescent signal compared to furimazine. nih.gov This is advantageous for longitudinal studies that require monitoring over extended periods. Furthermore, studies have shown that this compound possesses greater stability in serum, which is crucial for maintaining its integrity and activity in the bloodstream until it reaches the target site. nih.gov

Favorable Pharmacokinetics: The chemical modification of furimazine to this compound alters its pharmacokinetic properties. The slower onset to peak luminescence and the prolonged duration of the signal suggest that its absorption, distribution, metabolism, and excretion profile is more favorable for sustained in vivo imaging applications. nih.gov

Interaction with Endogenous Biomolecules and Environmental Factors

The efficacy of this compound in bioluminescence imaging is intrinsically linked to its interactions within the complex biological milieu. Unlike insect-derived luciferases, the NanoLuc luciferase system, for which this compound is a substrate, operates independently of adenosine (B11128) triphosphate (ATP) as a cofactor. promega.comnih.govnih.govresearchgate.net This key distinction makes it exceptionally suitable for applications in extracellular spaces or in environments where ATP levels may be variable or limited. promega.comresearchgate.net

The development of this compound was a direct response to the limitations of its parent compound, furimazine, primarily its poor solubility in aqueous solutions. promega.comnih.govmdpi.commedchemexpress.com This low solubility restricted the achievable in vivo dose, thereby limiting the brightness of the bioluminescent signal. promega.com this compound features enhanced aqueous solubility, a critical property that allows for the delivery of higher substrate concentrations to the target site, leading to more intense and sustained photon emission. nih.govmdpi.comnih.gov This improved bioavailability is a significant factor in its superior performance for in vivo imaging. mdpi.comresearchgate.net

Environmental conditions such as pH and temperature can influence the stability of the luciferase enzyme, although the NanoLuc enzyme is noted for its high stability against both. nih.gov Furthermore, the concentration of biomolecules in the immediate environment can affect the luciferase-luciferin reaction. High-density molecular environments can potentially influence the quantum yield of bioluminescence. nih.gov While the parent compound furimazine has been noted for potential cytotoxicity at high concentrations, derivatives like this compound were developed to mitigate such issues, allowing for higher, more effective concentrations to be used. nih.govresearchgate.net

Table 1: Research Findings on this compound's Interactions

Factor Interaction with this compound/NanoLuc System Research Finding Citation
Endogenous Biomolecules
Adenosine Triphosphate (ATP) The NanoLuc luciferase reaction is ATP-independent. This allows for robust signal generation in extracellular spaces and environments with fluctuating ATP levels, a key advantage over firefly luciferase systems. promega.comnih.govresearchgate.net
Serum Components Stability in serum affects substrate availability and signal duration. The stability of the luciferase-substrate complex in serum is a critical factor for accurate and consistent in vivo measurements. researchgate.net
Environmental Factors
Aqueous Solubility This compound was designed for enhanced solubility compared to furimazine. Improved solubility allows for higher in vivo dosing, leading to brighter and more prolonged bioluminescent signals. promega.comnih.govmdpi.comnih.gov
Cellular Environment High substrate concentrations can sometimes lead to cytotoxicity. Furimazine analogs like this compound have been developed to reduce cytotoxicity concerns associated with the parent compound at high concentrations. researchgate.net
Tissue-Specific Factors Bioavailability and performance can vary between different tissue types. This compound performed less effectively in brain imaging compared to its parent compound, furimazine, highlighting the impact of the blood-brain barrier and local tissue environment. promegaconnections.com

Considerations for Signal-to-Background Ratios in Deep-Tissue Imaging

A primary advantage of bioluminescence imaging is its inherently high signal-to-background ratio. nih.gov This is because the technique does not require an external excitation light source, thereby eliminating the issue of tissue autofluorescence that plagues many fluorescence imaging methods. promega.comnih.govnih.gov The background signal in bioluminescence is principally generated by any negligible spontaneous emission from the substrate, which for this compound and other furimazine analogs, is exceptionally low. nih.govresearchgate.net

For deep-tissue imaging, maximizing the signal while minimizing background is paramount. The enhanced solubility and bioavailability of this compound directly contribute to a stronger signal from deep-tissue locations. nih.gov By enabling the administration of higher doses, this compound produces a more intense and prolonged photon output from NanoLuc-expressing cells, even those located deep within an animal model, such as in the liver. nih.govmedchemexpress.comnih.gov Studies have shown that the Antares/hydrofurimazine system can achieve brightness levels in the liver comparable to the red-shifted AkaLuc/AkaLumine system. nih.govnih.gov

Table 2: Factors Affecting Signal-to-Background Ratio with this compound

Consideration Impact on Signal-to-Background Ratio (SBR) Research Finding Citation
Signal Enhancement
Substrate Bioavailability Higher bioavailability of this compound leads to a stronger signal from deep tissues. The improved aqueous solubility of this compound allows for higher dosing, resulting in a four- to five-fold improvement in brightness from deep-tissue locations compared to furimazine. nih.gov
Signal Duration This compound provides a more sustained signal compared to furimazine. Photon generation from this compound in vivo is more prolonged, enabling imaging over longer time courses which is useful for tracking dynamic physiological events. nih.gov
Background Noise
Autofluorescence Bioluminescence imaging avoids autofluorescence. Because no excitation light is used, autofluorescence is eliminated, resulting in a very high intrinsic SBR compared to fluorescence methods. promega.comnih.govnih.gov
Spontaneous Substrate Emission This compound exhibits negligible spontaneous emission. In the absence of the luciferase enzyme, this compound does not produce a significant background signal, which is crucial for high-sensitivity imaging. nih.govresearchgate.net
Deep-Tissue Limitations
Light Attenuation The blue light emitted by the NanoLuc/hydrofurimazine reaction is scattered and absorbed by tissue. Blue light emission is a limitation for deep-tissue imaging as it is more affected by tissue and skin than red light, potentially lowering the detectable signal from deep sources. nih.gov
Tissue Permeability Substrate performance varies by tissue type. This compound and fluorofurimazine performed less well in brain imaging than the parent compound furimazine, indicating tissue-specific barriers and pharmacokinetics affect the SBR. promegaconnections.com

Future Directions and Emerging Research Avenues for Hydrofurimazine Based Systems

Exploration of Novel Hydrofurimazine Derivatives with Tunable Optical Properties

A primary goal in the development of bioluminescent reporters is the creation of probes with optical properties tailored for specific experimental contexts, particularly for deep-tissue in vivo imaging. nih.gov The blue light (approx. 460 nm) emitted by the standard NLuc/furimazine reaction is suboptimal for this purpose due to significant absorption and scattering by mammalian tissues. nih.gov

Strategies for Red-Shifted Bioluminescence Emission

Achieving red-shifted light is a critical objective for enhancing imaging sensitivity in deep tissues. nih.gov Future research on this compound will likely adapt strategies that have been successful for other imidazopyrazinone substrates like coelenterazine (B1669285). These strategies include:

Modification of the Imidazopyrazinone Core: Chemical modifications to the core structure of this compound are a direct route to altering the energy of the light-emitting species. Attaching aryl moieties or other functional groups at various positions, such as C-6 and C-8, can extend the π-conjugation of the molecule, which typically leads to a bathochromic (red) shift in the emission spectrum. researchgate.netrsc.org

Bioluminescence Resonance Energy Transfer (BRET): This approach involves fusing the luciferase to a fluorescent protein that can accept the energy from the initial bioluminescent reaction and re-emit it at a longer wavelength. For instance, the Antares reporter was developed by fusing NLuc to the orange fluorescent protein CyOFP. nih.gov Future work could involve conjugating novel this compound derivatives with fluorophores to achieve red-shifted emission with high BRET ratios. researchgate.net

Enhanced Signal Persistence for Long-Term Imaging

The ability to monitor biological processes over extended periods is crucial for many studies. This compound itself offers more prolonged photon generation compared to furimazine due to its improved aqueous solubility, which allows for higher and more sustained dosing. promega.com Research is ongoing to further enhance signal duration through several key approaches:

Development of Stabilized Analogs: Creating derivatives with increased stability in biological media can prolong the signal. O-acetylated furimazine analogs, known as hikarazines, have demonstrated greater signal intensity and reaction duration compared to standard furimazine. researchgate.net

Caged Substrates: A "caging" strategy involves chemically modifying the substrate with a protective group that is later removed by a specific biological trigger (e.g., an enzyme or physiological condition), releasing the active substrate in a controlled manner. researchgate.netnih.gov This approach can prevent premature degradation and provide a sustained, constant bioluminescent signal, which has been shown to enable continuous imaging at the single-cell level for over 24 hours. nih.gov The development of caged this compound derivatives could offer precise temporal control over the bioluminescent reaction. researchgate.net

CompoundKey Feature/ModificationPrimary Advantage(s)
Furimazine (Fz) Parent substrate for NanoLucHigh intrinsic brightness
This compound (HFz) 3ʹ-hydroxy substituentEnhanced aqueous solubility, more intense and prolonged signal in vivo. nih.gov
Fluorofurimazine (B12065213) (FFz) Difluorinated analogHigher peak brightness and intensity in vivo compared to HFz. nih.gov
Cephalofurimazine (CFz) Difluorinated analogImproved performance for brain imaging. nih.gov
Hikarazines O-acetylated furimazine analogsExtended and stable signal duration. researchgate.net
Caged Furimazines Protective group at C-3 positionSignificantly prolonged and constant signal for long-term live-cell imaging. nih.gov

Integration of this compound with Next-Generation Luciferase Engineering

The full potential of this compound and its derivatives can be realized through parallel advancements in the engineering of the NanoLuc enzyme itself. Optimizing the interplay between the enzyme and its substrate is a key frontier in bioluminescence technology.

Co-evolutionary Approaches for Optimized Luciferase-Substrate Pairs

The concept of co-evolution involves simultaneously modifying both the luciferase enzyme and its substrate to create a highly optimized and specific pair. nih.govnih.gov This strategy moves beyond simply finding a better substrate for a static enzyme. Instead, it involves generating libraries of luciferase mutants and screening them against libraries of novel this compound analogs to identify pairs with superior properties, such as enhanced brightness, altered substrate specificity, or red-shifted emission. researchgate.net This approach has proven successful in developing red-shifted pairs from coelenterazine analogs and NanoLuc mutants, demonstrating its feasibility and power. researchgate.net

Development of Compartment-Specific Bioluminescent Reporters

Targeting bioluminescent signals to specific subcellular compartments or extracellular spaces is essential for dissecting complex biological processes. The NanoBiT system, a split-luciferase technology, exemplifies this approach. nih.govnih.gov In this system, NanoLuc is split into a small peptide tag (HiBiT) and a larger, inactive protein (LgBiT). nih.gov When these two components are brought into proximity, they reconstitute a functional luciferase. By fusing HiBiT and LgBiT to proteins that localize to specific compartments, the bioluminescent signal, generated upon the addition of a substrate like this compound, is confined to that location. mdpi.comresearchgate.net This platform has been successfully used with this compound to monitor viral infection within the cytosol of tumor cells, showcasing a powerful method for achieving compartment-specific reporting. mdpi.com Because the NLuc system does not require ATP, it is also well-suited for applications in extracellular spaces. promega.com

Advanced Computational and In Silico Design of this compound Analogs

The traditional process of chemical synthesis and screening is time-consuming and resource-intensive. Advanced computational methods, or in silico design, offer a powerful alternative to accelerate the development of novel this compound analogs with desired properties. nih.govmdpi.com

This approach utilizes computer-aided drug design (CADD) techniques to model and predict the behavior of new molecules before they are synthesized. nih.gov Key computational strategies include:

Molecular Docking: Simulating the interaction between potential this compound analogs and the active site of NanoLuc (or its engineered mutants). This can predict binding affinity and identify the structural modifications likely to improve the catalytic efficiency (kcat) of the enzyme-substrate pair. nih.govmdpi.com

Pharmacokinetic Prediction (ADME): Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogs. mdpi.com This allows researchers to screen for molecules with improved solubility, membrane permeability, and stability in silico, prioritizing the synthesis of candidates with the most promising profiles for in vivo applications. nih.govnih.gov

Quantum Mechanics: Employing quantum mechanical calculations to predict the electronic properties of novel analogs, which can help in designing substrates with intrinsically different emission wavelengths, aiding the search for red-shifted emitters. nih.gov

By leveraging these computational tools, researchers can rationally design a smaller, more targeted library of this compound derivatives, significantly enhancing the efficiency of discovering next-generation bioluminescent probes.

Predictive Modeling for Structure-Function Relationships

Computational chemistry is a pivotal tool for understanding and rationally designing luciferase-luciferin systems. unimib.it By modeling the interactions between a substrate like this compound and its luciferase enzyme, researchers can gain deep insights into the molecular underpinnings of the bioluminescent reaction.

Predictive modeling can elucidate the structure-function relationship by:

Identifying Key Interactions: Computational models can map the binding pocket of the luciferase, identifying the specific amino acid residues that interact with the this compound molecule. This information is crucial for rationally engineering the luciferase for altered substrate specificity or enhanced catalytic activity. unimib.it

Simulating Reaction Pathways: The oxidation of furimazine, the core of this compound, involves a complex mechanism, including the formation of a key dioxetanone intermediate. unimib.it Computational studies can explore different potential reaction pathways, such as oxygenation at various positions on the imidazopyrazinone core, and calculate the energy barriers for each. unimib.itunimib.it This helps to predict which pathway is more favorable and how modifications to the this compound structure might influence reaction kinetics and efficiency.

Predicting Emission Spectra: By modeling the electronic structure of the final excited-state product, furimamide, it is possible to predict the emission spectrum. unimib.it This allows for the in-silico design of new this compound analogs with shifted emission wavelengths, which is highly desirable for multiplexed imaging applications.

These computational approaches provide a comprehensive picture of the NanoLuc-hydrofurimazine system, guiding the experimental design of next-generation probes with tailored properties. unimib.itunimib.it

High-Throughput Virtual Screening for Novel Substrates

The discovery of furimazine itself was the result of screening libraries of coelenterazine analogs. nih.govfrontiersin.org Building on this, high-throughput virtual screening (HTVS) represents a powerful, computationally driven approach to accelerate the discovery of novel substrates with superior characteristics.

The HTVS workflow typically involves:

Library Generation: Creation of large, diverse virtual libraries of chemical compounds based on the this compound scaffold.

Docking and Scoring: Virtually screening these libraries by docking each compound into the active site of the luciferase model. Scoring functions are used to predict the binding affinity and orientation of each potential substrate.

Filtering and Selection: The top-scoring "hits" are then selected for further computational analysis, such as molecular dynamics simulations, to assess their stability and interaction dynamics within the enzyme's active site.

Experimental Validation: The most promising candidates identified through HTVS are then synthesized and experimentally tested for their bioluminescent properties.

This approach significantly reduces the time and resources required compared to traditional experimental screening of large compound libraries. By integrating predictive models of structure-function relationships, HTVS can be used to specifically search for substrates with desired traits, such as increased brightness, longer signal duration, or red-shifted emission.

Expanding the Scope of Mechanistic Research Applications for this compound

The superior brightness and bioavailability of this compound enhance the sensitivity of bioluminescent reporters, enabling researchers to probe complex cellular processes with greater precision. nih.govpromega.com

Probing Intracellular Biochemical Pathways

This compound-based systems are exceptionally well-suited for studying dynamic intracellular events. The NanoBiT system, which utilizes a split NanoLuc luciferase, can be paired with this compound to monitor protein-protein interactions in real-time. universiteitleiden.nlresearchgate.net When two proteins of interest, each tagged with a fragment of NanoLuc (LgBiT and HiBiT), interact, the fragments come together to form a functional enzyme, generating a bright luminescent signal in the presence of this compound. universiteitleiden.nlresearchgate.net

This technology has been successfully applied to:

Viral Infection Dynamics: By engineering a small HiBiT tag into an oncolytic virus and expressing the LgBiT component in tumor cells, researchers can visualize and quantify viral transduction and persistence over time within living animals. universiteitleiden.nlresearchgate.netmdpi.com

G-Protein Coupled Receptor (GPCR) Signaling: Assays like the PathHunter™ system use enzyme fragment complementation to monitor the interaction between a GPCR and β-arrestin, a key step in signal transduction. nih.gov The bright signal from this compound-based systems allows for robust, homogeneous assays suitable for high-throughput screening of compounds that modulate GPCR activity. nih.gov

Calcium Flux: Bioluminescent genetically encoded calcium indicators (GECIs) have been developed using NanoLuc. These sensors convert the chemical signal of intracellular calcium concentration into a light-based output, allowing for real-time visualization of calcium fluctuations in living cells. frontiersin.org

The enhanced signal intensity provided by this compound allows for more sensitive detection, making it possible to study these pathways even when the proteins of interest are expressed at low physiological levels. frontiersin.orguniversiteitleiden.nl

Investigating Cellular Metabolism and Microenvironment Dynamics

A key advantage of the NanoLuc/hydrofurimazine system is its independence from adenosine (B11128) triphosphate (ATP). frontiersin.orgpromega.compromega.com This contrasts with firefly luciferase systems, which require ATP as a cofactor and can be influenced by the cell's energy status. frontiersin.orgrsc.org This ATP-independence makes this compound-based reporters ideal for studying cellular metabolism and microenvironmental changes without confounding factors.

Applications in this area include:

Sensing Ionic Strength: Researchers have developed biosensors where NanoLuc is fused to a fluorescent protein like mNeonGreen. Changes in intracellular ionic strength affect the efficiency of bioluminescence resonance energy transfer (BRET) between the pair, allowing for ratiometric sensing of the cellular microenvironment. nih.gov

Extracellular Monitoring: Because the reaction does not require ATP, it can be used to monitor events in extracellular spaces, which are often ATP-deficient. frontiersin.orgpromega.com

Metabolic Probes: Caged luciferin (B1168401) strategies, where the substrate is chemically modified to be inactive until it is "uncaged" by a specific enzyme, can be adapted for this compound. spiedigitallibrary.org This would allow for the development of probes that report on the activity of specific metabolic enzymes within the cell.

The increased aqueous solubility and bioavailability of this compound ensure more consistent and reliable substrate delivery to cells, improving the accuracy and reproducibility of these metabolic and environmental sensing assays. nih.govfrontiersin.orguniversiteitleiden.nl

Potential for this compound-Based Systems in Automated and High-Throughput Research Workflows

The combination of extremely bright luminescence and high stability makes the NanoLuc system, particularly when paired with this compound or its analogs, highly suitable for high-throughput screening (HTS). nih.gov The intense signal allows for assay miniaturization into 96-well or even 1536-well plate formats, reducing reagent costs and increasing throughput. nih.gov

The integration of this compound-based reporters with automated liquid handling systems can create powerful, high-throughput workflows for various applications:

Drug Discovery: Automated screening of large compound libraries against specific cellular targets, such as GPCRs or protein kinases, using BRET or enzyme complementation assays. frontiersin.orgnih.gov The system's resistance to interference from library compounds is a significant advantage in HTS. nih.gov

Toxicometabolomics: Automated workflows have been developed for high-throughput in vitro metabolomics to assess chemical safety. precisiontox.orgmdpi.com Integrating bright, stable bioluminescent reporters can provide a parallel readout of cellular health and specific pathway perturbations in these automated screening platforms.

Chemical Proteomics: Automated sample preparation workflows are being developed to enable high-throughput chemical proteomics for drug target discovery. nih.gov this compound-based reporters could be used in initial cell-based screening steps to identify compounds that engage specific targets before proteomics analysis.

The development of automated HTS workflows is critical for accelerating research in fields ranging from therapeutic protein development to clinical proteomics. nih.govresearchgate.net The robust and sensitive nature of the this compound/NanoLuc system makes it an enabling technology for these next-generation research platforms.

Q & A

Q. What is the mechanistic role of Hydrofurimazine in bioluminescence imaging, and how does it differ from traditional luciferase substrates?

this compound is a water-soluble substrate for NanoLuc luciferase, engineered to enhance aqueous solubility, enabling higher doses in murine models for improved signal duration and sensitivity. Unlike traditional substrates (e.g., furimazine), its solubility reduces aggregation in biological systems, prolonging light emission for dynamic processes like calcium signaling (e.g., CaMBI reporters) . This property makes it ideal for longitudinal studies requiring sustained signal stability.

Q. How can researchers validate this compound’s solubility advantages in experimental settings?

Solubility can be quantified via HPLC or spectrophotometry under physiological conditions (pH 7.4, 37°C). Comparative studies in mice show this compound achieves 2–3× higher plasma concentrations than furimazine, validated by pharmacokinetic assays (e.g., AUC measurements) . For in vivo applications, administer doses up to 1.5 mg/kg intraperitoneally and monitor signal persistence in target tissues (e.g., liver) using IVIS imaging systems .

Advanced Research Questions

Q. What experimental design considerations are critical when combining this compound with fluorofurimazine for dual-population imaging?

this compound (prolonged light production) and fluorofurimazine (high brightness) can be used concurrently with orthogonal luciferase systems (e.g., Antares + this compound vs. AkaLuc + AkaLumine). Key steps:

  • Spectral separation : Use emission filters (e.g., 460 nm for this compound, 560 nm for fluorofurimazine) to avoid cross-talk.
  • Dosing schedule : Stagger substrate administration by 24–48 hours to minimize metabolic interference .
  • Validation : Confirm specificity via control experiments with single-luciferase models.

Q. How should researchers address tissue-specific discrepancies in this compound signal intensity (e.g., liver vs. tumor)?

Signal variance often arises from differential substrate metabolism or luciferase expression. Strategies:

  • Normalization : Co-inject a reference luciferase (e.g., firefly) under a constitutive promoter.
  • Pharmacokinetic profiling : Measure this compound clearance rates in target tissues using LC-MS/MS .
  • Dose optimization : Adjust substrate concentrations based on tissue vascularization (e.g., 0.8 mg/kg for tumors vs. 1.2 mg/kg for liver) .

Q. What methodologies resolve contradictions in this compound’s performance compared to AkaLumine in hepatic imaging?

While this compound and AkaLumine show comparable brightness in the liver, discrepancies arise in hypoxic regions. Address this by:

  • Hypoxia modulation : Use O₂-enriched environments or hypoxia-inducible promoters to stabilize luciferase activity .
  • Cross-validation : Pair bioluminescence data with PET/MRI to confirm spatial signal distribution .

Methodological Optimization

Q. What protocols optimize this compound use for detecting low-abundance viral particles in vivo?

The NanoBiT system (HiBiT-LgBiT complementation) paired with this compound enables early viral detection:

  • Viral tagging : Engineer HiBiT (11-aa peptide) into viral capsids (e.g., oncolytic adenovirus).
  • Substrate timing : Administer this compound 6–12 hours post-infection to coincide with viral replication.
  • Sensitivity thresholds : Use IVIS Spectrum with 60-second exposures to detect <100 pfu/mL .

Q. How can this compound’s prolonged emission be leveraged for high-content screening in microfluidic platforms?

Integrate this compound with organ-on-chip systems:

  • Flow rate calibration : Maintain substrate concentration via continuous perfusion (0.5 µL/min).
  • Signal amplification : Co-express NanoLuc with secreted alkaline phosphatase (SEAP) for dual readouts .
  • Data normalization : Use background subtraction algorithms to account for autofluorescence in collagen-rich matrices .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing time-series bioluminescence data from this compound experiments?

  • Baseline correction : Subtract pre-injection signals using rolling-window averaging.
  • Nonlinear regression : Fit data to a one-phase decay model (e.g., Prism) to calculate signal half-life.
  • Outlier handling : Apply Grubbs’ test to exclude artifacts from substrate aggregation .

Q. How should researchers interpret conflicting results between in vitro and in vivo this compound efficacy?

In vitro-in vivo discordance often stems from serum protein binding or differential efflux (e.g., ABC transporters). Mitigate by:

  • Serum supplementation : Test this compound in media with 10% FBS to mimic in vivo conditions.
  • Transporter inhibition : Co-administer cyclosporine A (P-gp inhibitor) in murine models .

Cross-Validation & Reproducibility

Q. What orthogonal assays validate this compound-based findings in gene expression studies?

Combine with:

  • qRT-PCR : Correlate bioluminescence intensity with target mRNA levels.
  • Flow cytometry : Use GFP reporters under identical promoters to confirm expression kinetics .
  • Mass spectrometry : Quantify this compound metabolites to rule out off-target degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.